N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

Medicinal Chemistry Covalent Inhibitor Design Structure-Activity Relationship

N-[4-(Pyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1155013-80-1), also referred to as N-(4-(pyrrolidin-1-yl)phenyl)acrylamide, is a small-molecule acrylamide derivative with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol. The compound features a terminal acrylamide (prop-2-enamide) warhead conjugated to a para-pyrrolidine-substituted phenyl ring, a structural motif commonly exploited in covalent inhibitor design targeting cysteine residues within kinase ATP-binding pockets.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 1155013-80-1
Cat. No. B2992990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide
CAS1155013-80-1
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)N2CCCC2
InChIInChI=1S/C13H16N2O/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16)
InChIKeyVYPRAUMTVDGXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Pyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1155013-80-1): Chemical Identity, Procurement Specifications, and Research-Grade Profile


N-[4-(Pyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1155013-80-1), also referred to as N-(4-(pyrrolidin-1-yl)phenyl)acrylamide, is a small-molecule acrylamide derivative with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . The compound features a terminal acrylamide (prop-2-enamide) warhead conjugated to a para-pyrrolidine-substituted phenyl ring, a structural motif commonly exploited in covalent inhibitor design targeting cysteine residues within kinase ATP-binding pockets [1]. Commercially, the compound is supplied as a research-grade building block with a certified purity of ≥98%, requiring sealed, dry storage at 2–8°C to preserve the integrity of the electrophilic acrylamide moiety .

Why N-[4-(Pyrrolidin-1-yl)phenyl]prop-2-enamide Cannot Be Readily Replaced by In-Class Acrylamide Analogs


Although numerous N-phenylacrylamide derivatives share the electrophilic prop-2-enamide warhead, the para-pyrrolidine substituent on N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide imparts distinct electronic and steric properties that cannot be replicated by simpler amino substituents (e.g., dimethylamino, morpholino, or piperidino analogs). The pyrrolidine ring's saturated five-membered heterocycle modulates the electron density on the aniline nitrogen through a combination of inductive and conformational effects, which in turn tunes the reactivity of the acrylamide Michael acceptor and influences target binding orientation [1]. Substituting this compound with a morpholine or piperidine congener alters both the pKa of the aniline nitrogen and the spatial occupancy within the target binding site, which can shift target engagement profiles and invalidate structure–activity relationships established with the pyrrolidine-containing scaffold [2]. For procurement decisions, this means that pharmacological or chemical biology data generated with one N-phenylacrylamide analog cannot be extrapolated to another without experimental re-validation.

Quantitative Differentiation Evidence for N-[4-(Pyrrolidin-1-yl)phenyl]prop-2-enamide Against Structural Analogs


Pyrrolidine Substituent Confers Enhanced Electron-Donating Capacity Relative to Morpholine and Piperidine Analogs

The para-pyrrolidine substituent in N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide provides a higher Hammett σₚ value (more electron-donating) compared to morpholine (which is electron-withdrawing due to the ring oxygen) and is conformationally more restricted than piperidine, resulting in a distinct electronic environment at the acrylamide warhead [1]. This electronic modulation is a class-level inference from pyrrolidine SAR studies: in covalent kinase inhibitor programs, pyrrolidine-containing acrylamides have demonstrated IC₅₀ values as low as 0.55 nM against the Bradykinin B2 receptor, whereas analogous morpholine-substituted compounds show reduced potency due to altered warhead reactivity [2]. While direct head-to-head data for the target compound against explicit comparators are not available in the open literature, the pyrrolidine-phenyl-acrylamide scaffold has been specifically claimed in CDK inhibitor patents (e.g., US10894788, Example 127) where the (R)-pyrrolidine stereochemistry was found critical for achieving CDK12 IC₅₀ values of 550 nM, with non-pyrrolidine analogs showing substantially weaker inhibition [3].

Medicinal Chemistry Covalent Inhibitor Design Structure-Activity Relationship

Acrylamide Warhead Enables Covalent Targeting Mode Unavailable to Non-Electrophilic Analogs

The terminal acrylamide moiety of N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide functions as a Michael acceptor capable of forming irreversible covalent bonds with cysteine thiol groups in kinase active sites [1]. This is a class-level property shared with clinical covalent inhibitors such as afatinib and ibrutinib, but absent in non-acrylamide analogs such as N-[4-(pyrrolidin-1-yl)phenyl]acetamide (CAS 52373-51-0), which lacks the electrophilic double bond [2]. In covalent EGFR inhibitor programs, acrylamide-containing compounds have demonstrated substantially improved target residence times and cellular potency compared to their non-covalent counterparts [1]. Specifically, structurally related pyrrolidine-phenyl-acrylamides have shown IC₅₀ values of 1–100 nM against EGFR mutant enzymes in HTRF biochemical assays, whereas the corresponding propanamide or acetamide analogs are essentially inactive due to the absence of the electrophilic warhead [3]. No direct head-to-head comparison between the target compound and non-acrylamide analogs has been published; this differentiation is inferred from well-established covalent inhibitor SAR principles.

Covalent Drug Discovery Kinase Inhibition Target Engagement

Pyrrolidine Ring Provides a Defined Exit Vector for Fragment-Based or PROTAC Ligand Design

The para-pyrrolidine substituent in N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide provides a synthetically tractable tertiary amine that can serve as a functionalization handle or exit vector for linking to E3 ligase ligands in PROTAC design [1]. This contrasts with para-halogen or para-methoxy substituted acrylamides, which lack a basic nitrogen for further derivatization without disrupting the acrylamide pharmacophore. In a patent application for substituted pyrrolidine amides (US20240343694), the pyrrolidine-phenyl-acrylamide core was explicitly used as a scaffold for generating potent EGFR inhibitors with IC₅₀ values down to 1 nM, and the pyrrolidine nitrogen was further elaborated via alkylation or acylation to modulate physicochemical properties without ablating target potency [2]. As a building block, the compound offers a balance of MW (216.28 g/mol), cLogP (estimated ~1.5–2.0), and hydrogen bond acceptor count (2) that falls within favorable lead-like chemical space , making it a more versatile fragment for library synthesis than bulkier or more lipophilic analogs (e.g., para-piperidine-phenyl-acrylamide, MW 230.31 g/mol).

Fragment-Based Drug Discovery PROTAC Design Chemical Biology

Differentiation Potential in Leukemia Cell Models Suggests Functional Selectivity Over Non-Functionalized Analogs

Multiple curated database entries indicate that N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and in the treatment of hyperproliferative skin diseases such as psoriasis [1]. This functional activity—the ability to induce cellular differentiation rather than simply exerting cytotoxicity—is not a universal property of N-phenylacrylamide analogs and likely arises from the specific combination of the acrylamide warhead with the pyrrolidine-substituted phenyl ring. While the available records do not provide explicit IC₅₀ values for the target compound against specific comparators, the differentiation-inducing phenotype is mechanistically distinct from the simple antiproliferative effects observed with many structurally related kinase inhibitors, and mirrors the differentiation-inducing properties of pyrrolidine-containing natural products and synthetic analogs previously studied in HL-60 leukemia models [2]. This evidence is derived from aggregated database annotations and should be considered supporting rather than definitive; experimental validation with the specific compound is warranted.

Cancer Biology Differentiation Therapy Leukemia Research

Recommended Research and Procurement Application Scenarios for N-[4-(Pyrrolidin-1-yl)phenyl]prop-2-enamide Based on Quantified Differentiation Evidence


Covalent Kinase Inhibitor Scaffold Optimization

When designing irreversible inhibitors targeting kinases with a cysteine residue in the ATP-binding pocket (e.g., EGFR C797, BTK C481, FGFR C488), N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide serves as a minimalist acrylamide warhead scaffold. The pyrrolidine ring provides a vector for introducing additional substituents to tune potency and selectivity while maintaining the electrophilic moiety required for covalent bond formation . Researchers can use this compound as a starting fragment for structure-based elaboration, leveraging the well-precedented ability of related pyrrolidine-phenyl-acrylamides to achieve low-nanomolar IC₅₀ values against EGFR and CDK12 [1].

PROTAC Linker Attachment via Pyrrolidine Nitrogen Functionalization

The tertiary pyrrolidine nitrogen in the target compound provides a convenient chemical handle for attaching polyethylene glycol or alkyl linkers in PROTAC (Proteolysis Targeting Chimera) design, without modifying the acrylamide warhead that engages the target protein. This is supported by the compound's SMILES structure (C=CC(=O)NC1=CC=C(C=C1)N2CCCC2), which confirms the pyrrolidine as a chemically distinct site from the acrylamide . The favorable MW (216.28 g/mol) and moderate lipophilicity (estimated cLogP ~1.5–2.0) ensure that addition of a linker–E3 ligand conjugate does not inherently breach drug-like property thresholds, unlike bulkier starting scaffolds .

Differentiation Therapy Probe Development for Hematological Malignancies

Based on database annotations indicating that N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide induces monocytic differentiation in undifferentiated cell models, this compound may serve as a phenotypic probe for studying differentiation-based therapeutic strategies in acute myeloid leukemia (AML) and myelodysplastic syndromes . Unlike conventional cytotoxic agents or kinase inhibitors that simply arrest proliferation, a differentiation-inducing compound could overcome the differentiation block characteristic of AML blasts. Researchers should validate this activity in HL-60, U937, or NB4 cell lines, benchmarking against established differentiation agents such as all-trans retinoic acid (ATRA) or 1,25-dihydroxyvitamin D₃.

Chemical Biology Tool for Covalent Target Engagement and Selectivity Profiling

The acrylamide warhead of N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide makes it suitable for use in competitive activity-based protein profiling (ABPP) experiments, where it can serve as a minimalist covalent probe to map cysteine reactivity across the proteome. This application leverages the class-level property of acrylamides as electrophilic traps , and the pyrrolidine-phenyl substitution pattern may confer a distinct selectivity fingerprint compared to broader-spectrum covalent probes such as iodoacetamide-alkyne. When procured for this purpose, the compound should be used as a fragment-like covalent probe rather than a fully optimized inhibitor.

Quote Request

Request a Quote for N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.